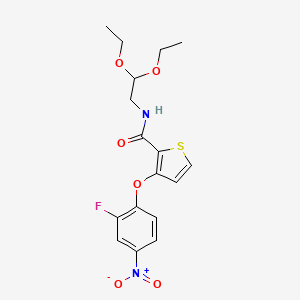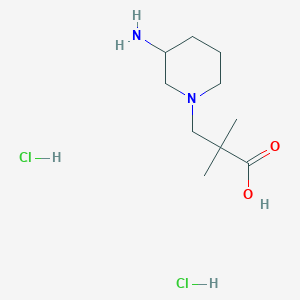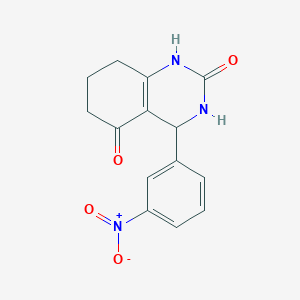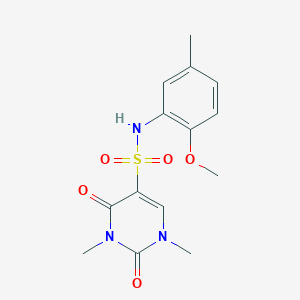![molecular formula C20H17BrN2O3S B2510191 {4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮 CAS No. 1358024-75-5](/img/structure/B2510191.png)
{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BROMOBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C20H17BrN2O3S and its molecular weight is 445.33. The purity is usually 95%.
BenchChem offers high-quality 4-(4-BROMOBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-BROMOBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮在科学研究中的应用的全面分析:
抗菌剂
{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮: 已显示出作为抗菌剂的潜力。其结构使其能够与细菌细胞壁相互作用,破坏其完整性并导致细胞死亡。 该化合物已针对各种细菌菌株(包括革兰氏阳性和革兰氏阴性细菌)进行了测试,在抑制细菌生长方面显示出令人鼓舞的结果 .
抗真菌应用
除了其抗菌特性外,该化合物也因其抗真菌能力而受到关注。它已显示出对几种真菌病原体的有效性,使其成为开发真菌感染治疗方法的候选药物。 其机制涉及破坏真菌细胞膜,导致细胞裂解 .
抗癌研究
研究表明,{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮可能具有抗癌特性。它已被研究其诱导癌细胞凋亡的能力。 该化合物与调节细胞死亡的特定细胞通路相互作用,使其成为癌症治疗的潜在候选药物 .
抗炎剂
该化合物因其抗炎特性而受到研究。它可以抑制促炎细胞因子的产生,从而减少炎症。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在治疗剂 .
神经保护剂
{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮: 已显示出作为神经保护剂的潜力。它可以保护神经元免受氧化应激和凋亡,这是阿尔茨海默病和帕金森病等神经退行性疾病的常见特征。 该化合物能够穿过血脑屏障,增强了其作为治疗这些疾病的药物的潜力 .
抗氧化性能
该化合物因其抗氧化特性而受到研究。它可以清除自由基并减少细胞中的氧化应激。 这种特性有利于预防细胞损伤和衰老,它可用于开发旨在减少氧化损伤的补充剂或药物 .
抗病毒应用
初步研究表明,{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮可能具有抗病毒特性。它已针对各种病毒进行了测试,在抑制病毒复制方面显示出潜力。 这使其成为开发抗病毒药物的进一步研究的候选药物 .
药物递送系统
该化合物也在药物递送系统的背景下得到研究。其独特的化学结构使其能够用作载体,将其他治疗剂递送到体内的特定靶点。 这种应用可以提高各种药物的疗效并减少副作用 .
这些不同的应用突出了{4-[(4-溴苯基)磺酰基]-3-喹啉基}(1-吡咯烷基)甲酮在各个科学研究领域中的潜力。每种应用都为开发创新治疗方法和疗法开辟了新的途径。
如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提出!
属性
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-14-7-9-15(10-8-14)27(25,26)19-16-5-1-2-6-18(16)22-13-17(19)20(24)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUKPQEZQGRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)



![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)

